molecular formula C9H12FN B6205735 4-ethyl-2-fluoro-5-methylaniline CAS No. 2021792-12-9

4-ethyl-2-fluoro-5-methylaniline

Cat. No.: B6205735
CAS No.: 2021792-12-9
M. Wt: 153.2
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Description

4-Ethyl-2-fluoro-5-methylaniline is a substituted aniline derivative featuring a fluorine atom at position 2, an ethyl group at position 4, and a methyl group at position 5 on the aromatic ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.20 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural complexity, combining alkyl and halogen substituents, confers unique electronic and steric properties, making it distinct from simpler aniline derivatives .

Properties

CAS No.

2021792-12-9

Molecular Formula

C9H12FN

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoro-5-methylaniline can be achieved through various methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-2-fluoro-5-methylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-ethyl-2-fluoro-5-methylaniline and related aniline derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparative Data of Selected Aniline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound Ethyl (4), Fluoro (2), Methyl (5) C₉H₁₂FN 153.20 EN300-378639 High lipophilicity due to alkyl groups; potential intermediate in drug synthesis
4-Bromo-5-fluoro-2-methylaniline Bromo (4), Fluoro (5), Methyl (2) C₇H₇BrFN 204.04 52723-82-7 Bromine enhances molecular weight; used in aromatic amine synthesis
5-Chloro-2-methylaniline Chloro (5), Methyl (2) C₇H₈ClN 141.60 N/A Chloro substituent introduces electron-withdrawing effects; research applications
4-Fluoro-2-methylaniline Fluoro (4), Methyl (2) C₇H₈FN 125.14 452-71-1 Simpler structure; hazardous properties noted in chemical catalogues
5-Bromo-4-iodo-2-methylaniline Bromo (5), Iodo (4), Methyl (2) C₇H₇BrIN 327.95 N/A Heavy atoms (Br, I) enable applications in fluorescent materials
5-Nitro-2-fluoroaniline Nitro (5), Fluoro (2) C₆H₅FN₂O₂ 156.11 N/A Nitro group strongly electron-withdrawing; isomer studies reveal positional effects

Substituent Effects on Reactivity and Properties

Electronic Effects:
  • This compound : The ethyl and methyl groups (electron-donating, +I effect) counteract the electron-withdrawing nature of fluorine (-I effect), creating a balanced electronic environment. This may enhance stability in electrophilic substitution reactions.
  • Halogenated Derivatives (e.g., 4-Bromo-5-fluoro-2-methylaniline) : Bromine and fluorine introduce competing electronic effects, with bromine’s polarizability increasing susceptibility to nucleophilic attack .
  • Nitro-Substituted Analogs (e.g., 5-Nitro-2-fluoroaniline) : The nitro group’s strong -I and -M effects dominate, directing electrophiles to specific ring positions, as demonstrated in spectroscopic studies .
Steric and Lipophilic Effects:
  • The ethyl group in this compound increases steric hindrance compared to methyl or halogen-substituted analogs. This bulkiness may reduce reaction rates but improve lipid solubility, a critical factor in drug design .
  • Compounds like 5-Bromo-4-iodo-2-methylaniline exhibit high molecular weights due to heavy halogens, which can enhance crystallinity and fluorescence properties in materials science .

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